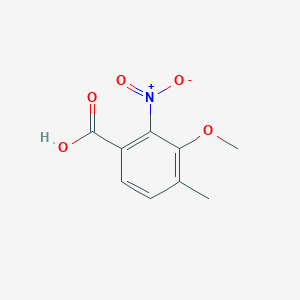

Acide 3-méthoxy-4-méthyl-2-nitrobenzoïque

Vue d'ensemble

Description

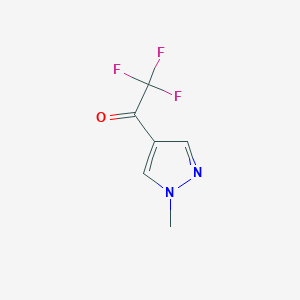

“3-Methoxy-4-nitrobenzoic acid” is a type of organic compound . It has been used in the detection of nitroaromatic compounds by CdSe- quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites . It was also used in the synthesis of vorozole derivatives .

Synthesis Analysis

The synthesis of similar compounds, such as 2-Methoxy-4-nitrobenzoic acid, has been reported to be achieved by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide .

Molecular Structure Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This is in accord with the high dipole moments of nitro compounds, which fall between 3.5 D and 4.0 D, depending upon the nature of R .

Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

Physical and Chemical Properties Analysis

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low .

Applications De Recherche Scientifique

Composés nitro

“Acide 3-méthoxy-4-méthyl-2-nitrobenzoïque” est un type de composé nitro . Les composés nitro sont une classe très importante de dérivés azotés. Le groupe nitro, −NO2, comme l'anion carboxylate, est un hybride de deux structures de résonance équivalentes . Cela confère aux composés nitro des propriétés uniques et les rend utiles dans une variété d'applications.

Détection des composés nitroaromatiques

Ce composé a été utilisé dans la détection des composés nitroaromatiques . Plus précisément, il a été utilisé avec des nanocomposites de points quantiques CdSe- capés avec un dendrimère de polyamidoamine-1,12-diaminododécane de génération de cœur 4 . Cette application est particulièrement importante dans la surveillance environnementale et la sécurité.

Synthèse des dérivés du vorozole

“this compound” a été utilisé dans la synthèse de dérivés du vorozole . Le vorozole est un type d'inhibiteur de l'aromatase, qui est une classe de médicaments utilisés dans le traitement du cancer du sein et d'autres maladies.

Applications de la recherche et de l'industrie

“this compound” est utilisé dans divers domaines de la recherche et de l'industrie en tant que composé chimique. Ses applications spécifiques peuvent varier considérablement en fonction des besoins du processus de recherche ou industriel.

Propriétés physiques et spectroscopiques

Les propriétés physiques et spectroscopiques de “this compound” le rendent utile dans une variété d'applications scientifiques . Par exemple, les groupes nitro des nitroalcanes peuvent être identifiés par de fortes bandes infrarouges .

Préparation des composés nitro

“this compound” peut être utilisé dans la préparation d'autres composés nitro . Cela inclut la substitution directe des hydrocarbures par l'acide nitrique, les réactions de déplacement avec les ions nitrite et l'oxydation des amines primaires .

Safety and Hazards

Mécanisme D'action

Target of Action

Nitro compounds, in general, are known to interact with various biological targets due to their high reactivity .

Mode of Action

Nitro compounds, such as this one, typically undergo a series of reactions including free radical bromination, nucleophilic substitution, and oxidation . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions due to their high reactivity .

Result of Action

It has been used in the detection of nitroaromatic compounds by cdse- quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites .

Analyse Biochimique

Biochemical Properties

3-Methoxy-4-methyl-2-nitrobenzoic acid plays a significant role in biochemical reactions, particularly those involving aromatic nitro compounds. The nitro group in 3-Methoxy-4-methyl-2-nitrobenzoic acid is known to participate in redox reactions, where it can be reduced to an amino group. This reduction process can be catalyzed by enzymes such as nitroreductases, which are involved in the detoxification of nitroaromatic compounds .

Additionally, 3-Methoxy-4-methyl-2-nitrobenzoic acid can interact with proteins through non-covalent interactions, such as hydrogen bonding and π-π stacking interactions. These interactions can influence the protein’s structure and function, potentially affecting various biochemical pathways .

Cellular Effects

3-Methoxy-4-methyl-2-nitrobenzoic acid has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, the nitro group in 3-Methoxy-4-methyl-2-nitrobenzoic acid can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can act as secondary messengers in cell signaling pathways, affecting gene expression and cellular metabolism .

Furthermore, 3-Methoxy-4-methyl-2-nitrobenzoic acid can impact cellular metabolism by interacting with enzymes involved in metabolic pathways. This interaction can lead to changes in the levels of metabolites and metabolic flux, ultimately influencing cell function and viability .

Molecular Mechanism

The molecular mechanism of action of 3-Methoxy-4-methyl-2-nitrobenzoic acid involves its interactions with biomolecules at the molecular level. The nitro group in 3-Methoxy-4-methyl-2-nitrobenzoic acid can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity. Additionally, the methoxy and methyl groups can participate in hydrophobic interactions, further stabilizing the binding of 3-Methoxy-4-methyl-2-nitrobenzoic acid to its target proteins .

3-Methoxy-4-methyl-2-nitrobenzoic acid can also act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it can inhibit the activity of nitroreductases by competing with their natural substrates, thereby affecting the detoxification of nitroaromatic compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxy-4-methyl-2-nitrobenzoic acid can change over time due to its stability and degradation. Studies have shown that 3-Methoxy-4-methyl-2-nitrobenzoic acid is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cellular function.

Long-term exposure to 3-Methoxy-4-methyl-2-nitrobenzoic acid in in vitro or in vivo studies has shown that it can have cumulative effects on cellular function. For example, prolonged exposure to 3-Methoxy-4-methyl-2-nitrobenzoic acid can lead to the accumulation of ROS, resulting in oxidative stress and potential damage to cellular components .

Propriétés

IUPAC Name |

3-methoxy-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-4-6(9(11)12)7(10(13)14)8(5)15-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEQOQBIFDMSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671941 | |

| Record name | 3-Methoxy-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57281-77-3 | |

| Record name | 3-Methoxy-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1390973.png)

![Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1390976.png)

![2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1390985.png)

![Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1390986.png)

![[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid](/img/structure/B1390989.png)

![Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1390994.png)

phosphonium bromide](/img/structure/B1390995.png)

![ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B1390996.png)